molecular formula C14H18O B3007851 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one CAS No. 116707-04-1

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one

Cat. No.: B3007851
CAS No.: 116707-04-1
M. Wt: 202.297
InChI Key: PKYHRNBZZLBTAA-UHFFFAOYSA-N
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Description

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one, also known as Methylnapthyl Ketone (MNK), is a chemical compound used in scientific research for its unique properties. MNK is a ketone that is commonly used as a fragrance ingredient in perfumes and colognes due to its pleasant odor. However, its use in research is focused on its potential as a psychoactive compound.

Scientific Research Applications

Spectroscopic Studies and Derivatization

  • Identification and Derivatization : Novel hydrochloride salts of cathinones, including compounds structurally similar to 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one, have been identified and characterized using spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction. Thionation and amination reactions were used for identification purposes (Nycz, Paździorek, Małecki, & Szala, 2016).

Binding and Activity at Sigma Receptors

  • Sigma(1) Receptor Binding : Studies have explored the binding and activity of derivatives at sigma(1) and sigma(2) receptors. Certain derivatives have shown significant binding affinity and selectivity, making them potential tools for PET experiments and offering insights into tumor research and therapy (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).

Analytical Characterization of Synthetic Cathinone Derivatives

  • Characterization of Cathinone Derivatives : Analytical characterization of several synthetic cathinone derivatives has been conducted using LC-QTOF-MS, GC-MS, and NMR spectroscopy. This research adds to the understanding of these compounds' properties and assists in identifying unknown substances (Qian, Jia, Li, Liu, & Hua, 2017).

Development of Novel Analogues for Therapeutic/Diagnostic Applications

  • Design of Novel Analogues : Efforts have been made to design novel analogues with reduced lipophilicity for therapeutic or diagnostic applications in oncology. The structural modifications aim to enhance receptor affinities and reduce lipophilicity, important for cellular uptake and activity (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

Synthesis and Pharmaceutical Applications

  • Convenient Synthesis Methods : Research has been conducted on synthesizing derivatives, exploring various methods to achieve high yields and efficiency. These methods are crucial for the large-scale production of pharmaceuticals and research compounds (Nguyen, Corpuz, Heidelbaugh, Chow, & Garst, 2003).

  • Anti-HIV Activity : Certain derivatives have been synthesized and tested for their anti-HIV activity. This indicates the potential of these compounds in developing new antiviral drugs (Therkelsen, Jørgensen, Nielsen, & Pedersen, 2007).

Photochemical Properties

  • Photophysical Properties : The photochemical properties of derivatives have been studied to understand their behavior in different solvents. This research is important for applications in fluorescence-based analytical techniques (Lobo & Abelt, 2003).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" .

Properties

IUPAC Name

2-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10(2)14(15)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYHRNBZZLBTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Aluminium chloride (28.0 g, 0.21 mole) was suspended in 200 ml of anhydrous dichloromethane (200 ml) and cooled to 0° C. A solution of 1,2,3,4-tetrahydronaphthalene (26.5 g, 0.2 mole) and isobutyryl chloride (21.3 g, 0.20 mole) in 50 ml of anhydrous dichloromethane was slowly added to this suspension. After the addition was completed, the reaction mixture was stirred at 0° C. for 1 h. The reaction mixture was poured onto 300 g of ice water, and the organic layer was separated. The organic layer was successively washed twice with a 5 wt % aqueous hydrochloric acid solution (150 ml) and once with a 2 wt % aqueous sodium bicarbonate solution (150 ml). After drying over anhydrous magnesium sulfate the solution was concentrated under reduced pressure. The yield of 2-methyl-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-propanone was 39.7 g or 98%.
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28 g
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ice water
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200 mL
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